H-DL-Phe-OtBu.HCl: A Comprehensive Technical Guide for Researchers
H-DL-Phe-OtBu.HCl: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
H-DL-Phe-OtBu.HCl, or DL-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative crucial for various applications in synthetic chemistry, particularly in peptide synthesis and as a key intermediate in the development of pharmaceuticals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental details and practical workflows.
Core Chemical Properties
H-DL-Phe-OtBu.HCl is a white to off-white crystalline solid. The presence of the tert-butyl ester group provides steric protection to the carboxylic acid functionality of DL-phenylalanine, preventing its participation in unwanted side reactions during chemical synthesis. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₁₃H₂₀ClNO₂ | [1][2][] |
| Molecular Weight | 257.76 g/mol | [1][2][] |
| Appearance | White to off-white crystalline powder | [1][] |
| Melting Point | Approximately 235-240 °C | [] |
| Boiling Point | 303.3 °C at 760 mmHg | [] |
| Solubility | Soluble in methanol (B129727) and DMSO.[4][5] The hydrochloride salt increases solubility in polar solvents.[] | |
| Storage | Store at 2-8°C in a tightly sealed container, away from moisture.[1][4] It is stable under recommended storage conditions.[6] |
Stability and Reactivity
H-DL-Phe-OtBu.HCl is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents.[6] Hazardous decomposition products upon combustion include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl).[6] The tert-butyl ester protecting group is sensitive to strong acidic conditions, which are typically used for its removal after the desired synthetic steps are completed.
Synthesis and Purification
The following is a representative experimental protocol for the synthesis and purification of H-DL-Phe-OtBu.HCl, compiled from general methods for the tert-butyl esterification of amino acids.
Experimental Protocol: Synthesis of H-DL-Phe-OtBu.HCl
Materials:
-
DL-Phenylalanine
-
Dioxane (or Dichloromethane)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Dry diethyl ether
-
Hydrogen chloride (gas or solution in ether)
Procedure:
-
Esterification: In a pressure vessel (autoclave), suspend DL-Phenylalanine (1 equivalent) in dioxane.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 1.5 equivalents).[7]
-
Cool the mixture and add condensed isobutylene (a suitable excess, e.g., 3-4 equivalents).[7]
-
Seal the vessel and stir the reaction mixture at room temperature for 2 to 3 days.[7] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully vent the excess isobutylene.
-
Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the free base of DL-Phenylalanine tert-butyl ester as an oil or solid.
-
Salt Formation: Dissolve the free base in dry diethyl ether.
-
Cool the solution to 0°C and bubble dry hydrogen chloride gas through it, or add a pre-prepared solution of HCl in dry ether, until the solution is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield H-DL-Phe-OtBu.HCl as a white solid.[8]
Analytical Characterization
¹H NMR Spectroscopy (Expected)
-
Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm.
-
α-proton (-CH(NH₂)-): Triplet or multiplet around δ 4.0-4.3 ppm.
-
β-protons (-CH₂-Ph): Two doublets of doublets (diastereotopic protons) around δ 3.0-3.3 ppm.
-
tert-Butyl protons (-C(CH₃)₃): A sharp singlet around δ 1.4-1.5 ppm.
-
Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Expected)
-
Carbonyl carbon (-C=O): Signal in the range of δ 170-175 ppm.
-
Aromatic carbons: Signals between δ 125-140 ppm.
-
α-carbon: Signal around δ 55-60 ppm.
-
Quaternary carbon of tert-butyl group: Signal around δ 80-85 ppm.
-
β-carbon (-CH₂-Ph): Signal around δ 35-40 ppm.
-
Methyl carbons of tert-butyl group: Signal around δ 27-29 ppm.
FT-IR Spectroscopy (Expected)
-
N-H stretching (amine salt): Broad absorption in the range of 3000-3300 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Peaks around 2850-3000 cm⁻¹.
-
C=O stretching (ester): Strong absorption around 1730-1750 cm⁻¹.
-
N-H bending (amine salt): Absorption around 1500-1600 cm⁻¹.
-
C-O stretching (ester): Absorptions in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (Expected)
-
Molecular Ion (M⁺): The mass of the free base (C₁₃H₁₉NO₂) is 221.14 g/mol . In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 222.15.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of H-DL-Phe-OtBu.HCl is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of the phenylalanine residue, allowing for the sequential addition of other amino acids to the N-terminus.
Experimental Protocol: Incorporation of H-DL-Phe-OtBu.HCl in Fmoc-SPPS
This protocol describes a single coupling cycle for adding a DL-phenylalanine residue to a growing peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine (B6355638) in dimethylformamide (DMF)
-
H-DL-Phe-OtBu.HCl
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve H-DL-Phe-OtBu.HCl (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to neutralize the hydrochloride and activate the amino acid. The solution should be allowed to pre-activate for a few minutes.
-
-
Coupling:
-
Add the activated H-DL-Phe-OtBu.HCl solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
The resin is now ready for the next deprotection and coupling cycle.
Workflow and Logical Relationships
Solid-Phase Peptide Synthesis (SPPS) Cycle using H-DL-Phe-OtBu.HCl
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of a DL-phenylalanine residue.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DL-Phenylalanine t-butyl ester hydrochloride AldrichCPR [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 6. peptide.com [peptide.com]
- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
